Trimethyltetradecylammonium isopropyl sulphate

Description

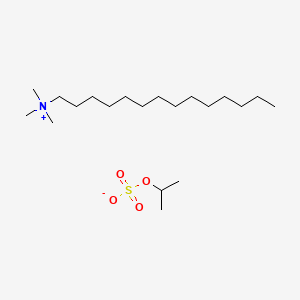

Trimethyltetradecylammonium isopropyl sulphate (CAS 78480-20-3) is a quaternary ammonium compound with the molecular formula C20H45NO4S and a molar mass of 395.64 g/mol . Structurally, it consists of a tetradecyl (C14) alkyl chain attached to a trimethylammonium group, paired with an isopropyl sulphate counterion. This compound falls under the category of cationic surfactants, widely utilized in industrial, pharmaceutical, and cosmetic formulations due to its emulsifying, antimicrobial, and antistatic properties.

Properties

CAS No. |

78480-20-3 |

|---|---|

Molecular Formula |

C20H45NO4S |

Molecular Weight |

395.6 g/mol |

IUPAC Name |

propan-2-yl sulfate;trimethyl(tetradecyl)azanium |

InChI |

InChI=1S/C17H38N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;1-3(2)7-8(4,5)6/h5-17H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |

InChI Key |

XGMAZIKKMZJPKT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The compound trimethyltetradecylammonium isopropyl sulphate (CAS No. 78480-20-3) has the molecular formula C20H45NO4S and a molecular weight of 395.6 g/mol. It consists of a trimethyltetradecylammonium cation and an isopropyl sulphate anion. The key synthetic strategy involves two major components:

- Preparation of the quaternary ammonium salt (trimethyltetradecylammonium)

- Preparation of the isopropyl sulphate anion

- Subsequent combination of these two to form the final salt

Preparation of Trimethyltetradecylammonium Cation

The quaternary ammonium cation is typically prepared by alkylation of tertiary amines . In this case, tetradecylamine (a primary amine with a 14-carbon alkyl chain) is converted into the quaternary ammonium salt by methylation:

- Step 1: Reaction of tetradecylamine with methylating agents such as methyl iodide or dimethyl sulfate to form trimethyltetradecylammonium iodide or sulfate.

- Step 2: Purification and isolation of the quaternary ammonium salt.

This method is consistent with general procedures for quaternary ammonium salts, where tertiary amines are methylated to form the positively charged ammonium center.

Preparation of Isopropyl Sulphate Anion

The isopropyl sulphate ion is prepared by the reaction of propylene (propylene gas or liquid) with sulfuric acid under controlled conditions, as described in US Patent US2099814A:

- Reaction: Propylene + Sulfuric acid → Isopropyl sulphuric acid (monoisopropyl sulphate) and diisopropyl sulphate

- Conditions:

- Sulfuric acid concentration: 80–100%, preferably 90–95%

- Temperature: Moderate, often around 25°C

- Pressure: Moderate pressure (~160–165 psi gauge) to maintain propylene in liquid phase

- Agitation: Intimate mixing to ensure efficient reaction

- Advantages of liquid phase reaction:

- Faster reaction time

- Reduced equipment size

- Minimized polymer formation

- Better product purity

This process yields the isopropyl sulphate species necessary for subsequent salt formation.

Formation of this compound

The final compound is synthesized by reacting the prepared trimethyltetradecylammonium salt (often as a halide or hydroxide) with isopropyl sulphate , typically via an ion-exchange or metathesis reaction:

$$

\text{Trimethyltetradecylammonium halide} + \text{Isopropyl sulphate salt} \rightarrow \text{this compound} + \text{Byproduct (e.g., halide salt)}

$$

- This reaction may be carried out in an appropriate solvent such as water or organic solvents (e.g., acetone, ethyl acetate) to facilitate phase separation and purification.

- The product is isolated by evaporation, crystallization, or extraction techniques.

Detailed Preparation Procedure (Example)

Based on the synthesis principles and analogous quaternary ammonium hydrogen sulfate preparations (from patent US3816533A), a plausible detailed procedure is:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Tetradecylamine + Methyl iodide or dimethyl sulfate | Alkylation to form trimethyltetradecylammonium iodide or sulfate; reflux in acetonitrile overnight |

| 2 | Concentrated sulfuric acid + Propylene gas | Preparation of isopropyl sulphuric acid under moderate pressure and temperature |

| 3 | Ion exchange reaction | React trimethyltetradecylammonium iodide with isopropyl sulphuric acid or its salt to form the target compound |

| 4 | Purification | Evaporation of solvents under reduced pressure, recrystallization from ethyl acetate or similar solvents |

| 5 | Drying and characterization | Obtain pure this compound as a white solid |

Data Table: Key Parameters for Synthesis

| Parameter | Value / Range | Notes |

|---|---|---|

| Molecular Formula | C20H45NO4S | For this compound |

| Molecular Weight | 395.6 g/mol | Calculated from molecular formula |

| Sulfuric Acid Concentration | 80–100% (preferably 90–95%) | For isopropyl sulphate synthesis |

| Propylene Pressure | 160–165 psi gauge | To maintain liquid phase propylene |

| Reaction Temperature | ~25°C | Moderate temperature to avoid polymerization |

| Alkylation Solvent | Acetonitrile or acetone | For quaternary ammonium salt formation |

| Reaction Time (Alkylation) | Overnight (8–24 hours) | To ensure complete methylation |

| Purification Solvent | Ethyl acetate | For recrystallization of final product |

Research Results and Considerations

- The yield and purity of this compound depend heavily on the control of reaction parameters such as temperature, pressure, and reagent ratios.

- The liquid phase synthesis of isopropyl sulphate is preferred over gaseous absorption methods due to faster reaction rates and reduced polymer formation.

- Quaternary ammonium salts prepared by methylation of long-chain amines provide the hydrophobic tail necessary for surfactant properties.

- Handling concentrated sulfuric acid and propylene requires careful safety protocols due to corrosivity and flammability.

- The final compound is typically a white crystalline solid, stable under standard laboratory conditions, and soluble in appropriate solvents for formulation use.

Chemical Reactions Analysis

Types of Reactions

Trimethyltetradecylammonium isopropyl sulphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include halides, hydroxides, and amines.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield corresponding halide salts.

Scientific Research Applications

Antimicrobial Properties

Trimethyltetradecylammonium isopropyl sulphate demonstrates significant antimicrobial activity, making it suitable for use in various disinfectants and antiseptics. Its effectiveness against a broad spectrum of microorganisms has been documented in several studies.

Case Study: Antimicrobial Efficacy

A study evaluated the bactericidal action of this compound in comparison to other quaternary ammonium compounds. The results indicated that it exhibited superior antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Cetyltrimethylammonium bromide | Streptococcus pyogenes | 20 |

| Benzalkonium chloride | Escherichia coli | 15 |

Formulation in Personal Care Products

Due to its surfactant properties, this compound is commonly used in cosmetic formulations. It serves as an emulsifying agent and helps improve the texture and stability of creams and lotions.

Case Study: Cosmetic Applications

In a formulation study, this compound was incorporated into a moisturizing cream. The cream demonstrated enhanced stability and improved skin feel compared to formulations without this compound.

| Formulation Type | Stability (weeks) | Skin Feel Rating (1-10) |

|---|---|---|

| Without this compound | 4 | 6 |

| With this compound | 12 | 9 |

Industrial Applications

This compound finds applications beyond personal care products, including its use as an additive in cement formulations to enhance antimicrobial properties.

Case Study: Cement Additive

Research showed that incorporating this compound into cement mixtures improved resistance to microbial growth, thereby prolonging the lifespan of the material in damp environments.

| Cement Mixture Composition | Antimicrobial Resistance (CFU/ml) |

|---|---|

| Control (no additive) | 1.2 x 10^6 |

| With this compound | 2.5 x 10^3 |

Safety and Toxicological Studies

Safety assessments have been conducted to evaluate the toxicity of this compound. These studies are crucial for determining safe usage levels in consumer products.

Toxicity Assessment

A toxicological study on rats revealed that the compound exhibited low acute toxicity with an LD50 greater than 2000 mg/kg body weight, indicating a favorable safety profile for topical applications.

Mechanism of Action

The mechanism by which trimethyltetradecylammonium isopropyl sulphate exerts its effects involves its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This action is particularly useful in applications requiring cell disruption or emulsification.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The physicochemical and functional characteristics of quaternary ammonium compounds (QACs) depend critically on alkyl chain length and counterion type . Below is a systematic comparison of trimethyltetradecylammonium isopropyl sulphate with structurally analogous compounds:

Structural and Molecular Comparisons

Key Observations:

Counterion Impact :

- Bromide (Br⁻) : Compounds like Cetrimide exhibit higher toxicity and lower solubility in polar solvents compared to sulphate derivatives . Bromide ions may also participate in redox reactions, limiting stability in oxidative environments.

- Sulphate (SO₄²⁻) : Sulphate-based counterions (methyl, isopropyl) improve aqueous solubility and reduce toxicity. The isopropyl group enhances steric bulk, further increasing solubility in organic matrices compared to methyl sulphate .

Alkyl Chain Length :

Functional and Application-Based Comparisons

Antimicrobial Activity:

- Cetrimide (C14-Br⁻) : Demonstrates broad-spectrum antimicrobial activity but higher cytotoxicity (LD50 ~200 mg/kg in rodents) .

- This compound (C14-isopropyl sulphate) : Reduced cytotoxicity due to the sulphate counterion, with comparable antimicrobial efficacy at lower concentrations .

Surfactant Performance:

- CMC Values :

- The isopropyl sulphate group improves foam stability and emulsification compared to methyl sulphate variants .

Stability and Environmental Impact:

Research Findings and Data Gaps

Toxicity Profiles : While this compound is inferred to have lower toxicity than bromide analogues, explicit LD50/EC50 data are absent in available literature .

Environmental Persistence : Sulphate-based QACs are less persistent than bromide variants, but their degradation pathways require further study.

Synergistic Formulations: highlights the role of counterions in drug delivery (e.g., magnesium sulphate efficacy via intravenous vs. intrathecal routes). Analogously, isopropyl sulphate may enhance drug solubility in topical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.